4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-4(6(10)11)5(9)8-2-7-3/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKCRSYUIQPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522963-96-7 | |
| Record name | 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of urea with β-ketoesters in the presence of a catalyst. One common method is the Biginelli reaction, which involves the reaction of ethyl acetoacetate, urea, and an aldehyde under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dihydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or Brønsted acids are often employed to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce 4-methyl-6-hydroxy-1,6-dihydropyrimidine-5-carboxylic acid.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is its role as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in purine metabolism, converting hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia.
Case Study: Inhibition Potency
Research indicates that derivatives of this compound exhibit remarkable xanthine oxidase inhibitory activity, with IC50 values ranging from 0.0181 μM to 0.5677 μM. For instance, compound 10c demonstrated an IC50 value of 0.0240 μM, comparable to febuxostat, a standard medication for gout treatment .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. By inhibiting xanthine oxidase, it reduces the production of reactive oxygen species (ROS), which are implicated in inflammatory processes. This mechanism suggests potential applications in treating inflammatory diseases.
Cancer Research
Recent studies have explored the anticancer properties of related dihydropyrimidines. In vitro studies have shown that these compounds can inhibit cancer cell proliferation in various cell lines, suggesting their potential as cancer therapeutics.
Biochemical Pathways
The compound influences several biochemical pathways:
- Purine Metabolism : By inhibiting xanthine oxidase, it alters the metabolism of purines, leading to lower uric acid production.
- Oxidative Stress Reduction : The reduction in ROS levels contributes to decreased cellular damage and improved cell function.
Applications in Industry
In addition to its medicinal applications, this compound serves as a building block in synthetic chemistry for developing more complex molecules and materials. Its ability to act as a ligand in coordination chemistry further expands its industrial relevance.
Mechanism of Action
The mechanism of action of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, which is beneficial in treating conditions like gout .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Key Compounds
Key Observations:
Position 2 Substituents :
- Bulky or electron-withdrawing groups (e.g., tetrazol-1-yl, dichlorophenyl) significantly enhance XO inhibition. For example, the tetrazol-1-yl derivative (IC50 = 23.6 nM) matches febuxostat's potency .
- Alkoxy chains (e.g., isopentyloxy) improve binding by occupying hydrophobic subpockets in XO .
Position 4 Modifications :
- Methyl substitution at C4 is common across derivatives, likely stabilizing the tautomeric form required for enzyme interaction .
Position 6 Functional Groups: Oxo vs. imino groups influence inhibition kinetics. Imino derivatives (e.g., IC50 = 0.0240 μM) act as mixed-type inhibitors with lower Ki values (0.0042 μM), indicating stronger binding .
Pharmacological and Physicochemical Properties
- Solubility : The parent compound (MW 154.1) has higher aqueous solubility compared to derivatives with bulky substituents (e.g., dichlorophenyl, MW ~302.1) .
- Lipophilicity : Derivatives like 2-isopropyl-4-methyl (logP ~1.5–2.0) exhibit increased membrane permeability, critical for oral bioavailability .
- Selectivity : Tetrazol-1-yl derivatives show higher selectivity for XO over other oxidases, reducing off-target effects .
Biological Activity
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (C6H6N2O3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of xanthine oxidase (XO). This compound's structural features contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be represented by the following structural formula:
- Molecular Formula : C6H6N2O3
- SMILES : CC1=C(C(=O)NC=N1)C(=O)O
- InChIKey : MMFKCRSYUIQPJG-UHFFFAOYSA-N
Xanthine Oxidase Inhibition
Xanthine oxidase is an enzyme involved in purine metabolism and is a target for the treatment of conditions such as gout due to its role in uric acid production. Various studies have highlighted the inhibitory effects of this compound and its derivatives on XO activity.
- Inhibition Potency : A study reported that derivatives of this compound exhibited IC50 values ranging from 0.0181 μM to 0.5677 μM against XO, with some compounds showing potency comparable to febuxostat, a known XO inhibitor .
- Mechanism of Action : Lineweaver-Burk plot analyses indicated that one of the most potent derivatives acted as a mixed-type inhibitor, suggesting that it can bind to both the enzyme and the substrate .
- In Vivo Studies : In a potassium oxonate-induced hyperuricemia model in rats, the compound significantly lowered serum uric acid levels when administered at a dose of 5 mg/kg .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. The presence of specific substituents at different positions on the pyrimidine ring has been shown to enhance or diminish inhibitory activity:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| 10c | None | 0.0240 | Potent |
| 10e | None | 0.0181 | Potent |
| 9c | Methyl | Higher IC50 | Reduced |
This table illustrates how variations in substituents directly correlate with the compound's inhibitory potency against XO.
Additional Biological Activities
Beyond xanthine oxidase inhibition, pyrimidine derivatives are known for various biological activities:
- Antiviral Activity : Some studies suggest potential antiviral properties against viruses like Zika and Dengue .
- Antioxidant Properties : Certain derivatives exhibit antioxidant effects, which could be beneficial in reducing oxidative stress-related diseases .
- Anti-inflammatory Effects : Pyrimidines have also been explored for their anti-inflammatory properties, potentially contributing to therapeutic applications in inflammatory diseases .
Case Study 1: In Vivo Efficacy in Hyperuricemia
A study involving the administration of a potent derivative (compound 10c) demonstrated significant efficacy in lowering uric acid levels in a rat model. The results indicated that this compound could serve as a viable alternative to existing treatments for gout.
Case Study 2: Structure Optimization
Research focused on optimizing the structure of pyrimidine derivatives revealed that modifications at the 4-position could either enhance or inhibit biological activity. This insight is crucial for future drug development efforts targeting XO and related pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted β-keto esters or nitriles with hydrazine derivatives. For example, cyclization of methyl 3-oxo-3-phenylpropanoate with hydrazine hydrate under reflux in ethanol can yield the pyrimidine core . Optimization strategies include:
- Design of Experiments (DOE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst) and identify optimal conditions .
- Spectroscopic Monitoring : Track reaction progress via <sup>1</sup>H NMR or FTIR to ensure intermediate formation and purity .
- Yield Improvement : Employ phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time and byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : A combination of techniques ensures structural confirmation and purity assessment:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents and ring proton environments (e.g., δ ~2.5 ppm for methyl groups in pyrimidine derivatives) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C7H8N2O3 has a molecular weight of 168.16 g/mol) .
- Elemental Analysis : Validate empirical formulas with <0.3% deviation .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms of this compound in complex transformations?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for cyclization or oxidation steps .
- Reaction Path Search : Tools like GRRM or AFIR predict feasible pathways and intermediates .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Hybrid Validation : Compare DFT-predicted reaction outcomes with experimental kinetic studies (e.g., Arrhenius plots for activation energy discrepancies) .
- Error Analysis : Quantify systematic errors in computational models (e.g., basis set limitations) using benchmark datasets .
- Feedback Loops : Integrate experimental results (e.g., HPLC purity data) into computational refinements .
Q. How does substituent variation on the pyrimidine ring influence bioactivity, and what experimental frameworks validate these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with substituents at positions 2 and 4 (e.g., phenyl, pyridyl) and test enzyme inhibition (e.g., against dihydrofolate reductase) .
- In Vitro Assays : Use microplate readers to quantify IC50 values in antimicrobial or anticancer screens .
- Molecular Docking : Predict binding affinities with target proteins (e.g., using AutoDock Vina) and correlate with experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
